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Abstract
Posaconazole, a second-generation triazole antifungal agent, represents a significant

advancement in the management of invasive fungal infections. Structurally derived from

itraconazole, it exhibits a broad spectrum of activity against a wide range of yeasts and molds,

including species often resistant to other azoles. This technical guide provides a

comprehensive overview of the pharmacology of posaconazole acetate, detailing its

mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and

safety profile. Particular emphasis is placed on quantitative data, experimental methodologies,

and visual representations of key pathways and processes to serve as a resource for the

scientific community.

Mechanism of Action
Posaconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP)

enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of

ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5][6][7][8] The inhibition of

this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol

precursors within the fungal cell.[1][2][3][4][5] This disruption of the cell membrane's structure

and function ultimately results in the inhibition of fungal growth and cell death.[1][2][3][4][5]

Posaconazole has a high affinity for the fungal CYP51 enzyme and its unique chemical

structure allows it to interact with additional domains of the target, enabling it to be effective
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against some strains with mutations that confer resistance to other azoles like fluconazole and

voriconazole.[1][6] Furthermore, posaconazole is a poor substrate for fungal efflux pumps,

another mechanism of drug resistance, allowing it to remain active where other azoles may be

expelled.[1][6]
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Figure 1: Mechanism of action of posaconazole.

Pharmacokinetics
The pharmacokinetic profile of posaconazole is complex and significantly influenced by its

formulation. Three main formulations are available: an oral suspension, a delayed-release

tablet, and an intravenous solution.[7]

Absorption
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Oral Suspension: The absorption of the oral suspension is highly variable and significantly

enhanced by food, particularly high-fat meals.[7][9][10] Administration with a high-fat meal can

increase the area under the concentration-time curve (AUC) by up to 387% compared to the

fasted state.[10] The absorption is saturable at doses above 800 mg.[7][11]

Delayed-Release Tablet: The delayed-release tablet was developed to overcome the erratic

absorption of the oral suspension.[7][9] It provides higher and more consistent plasma

concentrations than the oral suspension, with less influence from food intake.[7][9] The tablet

formulation utilizes a pH-sensitive polymer that limits the release of the drug in the acidic

environment of the stomach and promotes dissolution in the more neutral pH of the intestines.

[12]

Distribution
Posaconazole has a large volume of distribution, suggesting extensive tissue penetration.[5]

[10] It is highly protein-bound (>98%), primarily to albumin.[13]

Metabolism
Posaconazole is not extensively metabolized by the cytochrome P450 system.[5][14] The

primary metabolic pathway is UDP-glucuronidation.[15]

Excretion
The majority of a posaconazole dose is excreted unchanged in the feces.[5] The mean

elimination half-life is approximately 35 hours.[13]
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Pharmacokinetic

Parameter
Oral Suspension

Delayed-Release

Tablet

Intravenous

Formulation

Bioavailability
Highly variable, food-

dependent[7][9]

Improved and more

consistent[7][9]
100%

Tmax (hours) 3-5[13] ~4-5 Not applicable

Half-life (hours) ~35 (range 20-66)[13] ~22-35[9] ~35[13]

Protein Binding >98%[13] >98% >98%

Metabolism
Primarily UDP-

glucuronidation[15]

Primarily UDP-

glucuronidation

Primarily UDP-

glucuronidation

Excretion
Primarily fecal, as

unchanged drug[5]

Primarily fecal, as

unchanged drug

Primarily fecal, as

unchanged drug

Pharmacodynamics and In Vitro Activity
Posaconazole demonstrates a broad spectrum of in vitro activity against a wide range of

clinically significant fungi.[4][5][7] This includes activity against species that are often resistant

to other antifungal agents.[5]
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Fungal Species
Posaconazole MIC90

(μg/mL)
Reference

Candida albicans 0.06 [16]

Candida glabrata 4 [16]

Candida krusei 1 [16]

Cryptococcus neoformans 0.5 [16]

Aspergillus fumigatus ≤0.12 (Susceptible breakpoint) [7]

Aspergillus terreus 0.25 (Susceptible breakpoint) [7]

Aspergillus flavus 0.5 (Susceptible breakpoint) [7]

Aspergillus niger 0.5 (Susceptible breakpoint) [7]

Mucorales Generally active [7]

Fusarium spp. Variable activity [5]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols
Antifungal Susceptibility Testing
A standard method for determining the in vitro activity of posaconazole is the broth

microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI)

document M38-A2 for filamentous fungi and M27-A for yeasts.[16][17]

Broth Microdilution Antifungal Susceptibility Testing
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of Posaconazole in RPMI Medium
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Figure 2: Experimental workflow for antifungal susceptibility testing.

Clinical Trial Design for Invasive Aspergillosis
A representative clinical trial design for evaluating the efficacy of posaconazole in treating

invasive aspergillosis is a multicenter, double-blind, randomized, non-inferiority study.[18][19]

Population: Adults and adolescents with proven, probable, or possible invasive aspergillosis.

[19]

Intervention: Posaconazole (e.g., 300 mg IV or orally once daily after a loading dose).[18]

Comparator: Voriconazole (standard of care).[18][19]

Primary Endpoint: All-cause mortality through a specified time point (e.g., day 42).[19]

Secondary Endpoints: Global clinical response, microbiological response, and safety.[18]

Clinical Efficacy
Posaconazole has demonstrated efficacy in both the prophylaxis and treatment of invasive

fungal infections in high-risk, immunocompromised patients.[4][9][14]

Prophylaxis
In two large randomized controlled trials, posaconazole oral suspension (200 mg three times

daily) was shown to be superior to fluconazole or itraconazole in preventing invasive fungal

infections in patients with prolonged neutropenia or hematopoietic stem cell transplant

recipients with graft-versus-host disease.[20] Posaconazole prophylaxis resulted in significantly

fewer breakthrough Aspergillus infections.[20]

Treatment
Posaconazole is indicated for the treatment of invasive aspergillosis.[21] It has also shown

efficacy as salvage therapy for invasive fungal infections in patients who are refractory to or

intolerant of other antifungal therapies.[4][5] In a study of salvage therapy, the overall clinical

success rate was 74.2% in patients with azole-refractory oropharyngeal candidiasis.[20]
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Indication Comparator
Key Efficacy

Outcome
Reference

Prophylaxis in

Neutropenic Patients

Fluconazole/Itraconaz

ole

Significantly fewer

breakthrough

Aspergillus infections

with posaconazole.

[20]

[20]

Prophylaxis in HSCT

with GVHD
Fluconazole

Significantly fewer

breakthrough

Aspergillus infections

with posaconazole.

[20]

[20]

Treatment of Invasive

Aspergillosis
Voriconazole

Non-inferiority in all-

cause mortality.[19]
[19]

Salvage Therapy for

Refractory

Oropharyngeal

Candidiasis

Not Applicable
74.2% clinical success

rate.[20]
[20]

Safety and Drug Interactions
Posaconazole is generally well-tolerated. The most common adverse events are

gastrointestinal, such as nausea, vomiting, and diarrhea.[15][22] Elevations in liver function

tests can also occur.[15] A potential serious adverse effect is QT interval prolongation.[23]

Drug Interactions
Posaconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[1][2][14] This

leads to significant drug-drug interactions with medications that are substrates of this enzyme.

Co-administration can result in increased plasma concentrations of the interacting drug,

potentially leading to toxicity.

Contraindicated Drugs:
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Sirolimus: Posaconazole can increase sirolimus blood concentrations by approximately 9-

fold.[14]

Ergot alkaloids: Increased risk of ergotism.[14]

CYP3A4 substrates that prolong the QT interval (e.g., pimozide, quinidine).[14]

Drugs Requiring Dose Adjustment and Monitoring:

Tacrolimus: Dose reduction of tacrolimus is necessary.[23]

Cyclosporine[2]

Benzodiazepines (e.g., midazolam, alprazolam)[14]

Calcium channel blockers[14]
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Posaconazole Drug Interactions
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Figure 3: Logical relationship of posaconazole's CYP3A4-mediated drug interactions.

Resistance Mechanisms
Resistance to posaconazole, while not as common as with first-generation azoles, can occur.

The primary mechanisms of resistance include:

Target Site Mutations: Alterations in the ERG11 gene, which encodes for lanosterol 14α-

demethylase, can reduce the binding affinity of posaconazole to its target.[24] However,

some mutations that confer resistance to other azoles may not affect posaconazole's activity.

[24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15291842?utm_src=pdf-body-img
https://www.mdpi.com/2073-4409/12/22/2655
https://www.mdpi.com/2073-4409/12/22/2655
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15291842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC)

transporters or major facilitator superfamily (MFS) transporters can actively pump

posaconazole out of the fungal cell, reducing its intracellular concentration.[24][25]

Posaconazole is generally a poor substrate for these pumps compared to other azoles.[1][6]

Conclusion
Posaconazole acetate is a potent, broad-spectrum antifungal agent with a complex

pharmacokinetic profile that has been optimized through the development of newer

formulations. Its primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-

established. Clinical data robustly support its use for both prophylaxis and treatment of invasive

fungal infections in high-risk patient populations. A thorough understanding of its pharmacology,

particularly its significant potential for drug-drug interactions via CYP3A4 inhibition, is critical for

its safe and effective use in the clinical and research settings. This guide provides a

foundational resource for professionals engaged in the study and development of antifungal

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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